Differentiation 1: Unique Scaffold in Patented EP300/CREBBP Inhibitors
The 4-fluoro-5-nitro-1H-indazole scaffold is a core structural component in a series of compounds claimed in patent EP3643703A1 for their 'excellent' histone acetyltransferase (HAT) inhibitory activity against EP300 and CREBBP [1]. This explicit claim provides a direct, commercially-relevant differentiation point against generic indazoles. While 5-nitroindazole itself is active against other targets like MAO-B [2], the specific 4-fluoro-5-nitro substitution pattern is essential for the EP300/CREBBP activity detailed in the patent.
| Evidence Dimension | Target Engagement (Patent Claimed Activity) |
|---|---|
| Target Compound Data | Key intermediate for EP300/CREBBP HAT inhibitors [1] |
| Comparator Or Baseline | 5-Nitroindazole (CAS 5401-94-5): Inhibitor of MAO-B [2] |
| Quantified Difference | Qualitative difference in primary biological target (EP300/CREBBP vs. MAO-B) |
| Conditions | Analysis of patent claims (EP3643703A1) and published literature on analog activity |
Why This Matters
This is the strongest procurement differentiator: the compound is not just another indazole, but a specified intermediate for a novel class of clinical-stage epigenetic inhibitors, making it essential for research groups replicating or building upon this specific patent.
- [1] Daiichi Sankyo Company, Limited. (2020). EP300/CREBBP INHIBITOR. European Patent Office, EP3643703A1. View Source
- [2] Reyes-Parada, M., et al. (2003). 5-Nitroindazole derivatives as inhibitors of monoamine oxidase. Bioorganic & Medicinal Chemistry, 11(23), 5157-5163. View Source
